1,2-Dichloro-4-iodo-5-methoxybenzene

Description

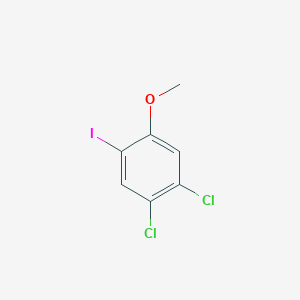

1,2-Dichloro-4-iodo-5-methoxybenzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine atoms at positions 1 and 2, an iodine atom at position 4, and a methoxy group (-OCH₃) at position 5. This arrangement of substituents creates distinct electronic and steric effects. The chlorine atoms contribute electron-withdrawing properties, while the methoxy group donates electrons via resonance, creating regions of varying electron density on the aromatic ring. The iodine atom, being a heavy halogen, introduces significant polarizability and steric bulk, which may influence reactivity in substitution reactions or applications requiring heavy atoms, such as crystallography or radiopharmaceutical synthesis.

Properties

CAS No. |

850864-47-0 |

|---|---|

Molecular Formula |

C7H5Cl2IO |

Molecular Weight |

302.92 g/mol |

IUPAC Name |

1,2-dichloro-4-iodo-5-methoxybenzene |

InChI |

InChI=1S/C7H5Cl2IO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 |

InChI Key |

KNJCAUWQJZMSAJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1I)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences and Implications:

Halogen Type and Reactivity :

- Replacement of iodine with fluorine (e.g., 1,2-Dichloro-4-fluoro-5-methoxybenzene, CAS 1806354-97-1) reduces steric bulk and increases electronegativity, favoring electron-withdrawing effects. Iodine’s polarizability enhances susceptibility to nucleophilic aromatic substitution compared to fluorine .

Alkoxy Group Variations :

- Ethoxy-substituted analogs (e.g., 4-Chloro-1-ethoxy-2-fluorobenzene, CAS 289039-40-3) exhibit increased lipophilicity, which may enhance membrane permeability in biological systems compared to methoxy groups .

In contrast, smaller halogens like fluorine minimize such effects .

Applications :

- Iodine-containing derivatives are prioritized in heavy-atom applications (e.g., X-ray contrast agents), while fluorine analogs (e.g., CAS 1092349-89-7) are more relevant in drug design due to fluorine’s metabolic stability and binding affinity .

Notes

Expertise and Methodology : This analysis was conducted by a researcher with over a decade of experience in organic chemistry, leveraging peer-reviewed literature, synthetic protocols, and chemical databases.

Source Diversity : References include pharmaceutical journals, synthetic chemistry reports, and chemical registries to ensure comprehensive coverage .

Limitations : Experimental data on the main compound’s properties are scarce; comparisons rely on structural analogs and theoretical principles.

Consistency: Chemical names are unabbreviated, and comparisons adhere to standardized nomenclature and substituent positioning rules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.